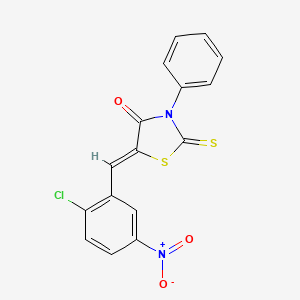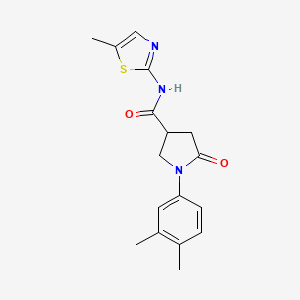![molecular formula C27H21N3OS2 B4614155 5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614155.png)
5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
The compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Compounds with a thiazolidinone core, pyrazole moiety, and biphenyl structure have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, hypoglycemic, and anticancer properties (Sunder & Maleraju, 2013).
Synthesis Analysis
The synthesis of similar compounds typically involves the Knoevenagel condensation or Claisen-Schmidt condensation reactions, where pyrazole derivatives with specific substitutions react with thiazolidinone derivatives or other core structures in the presence of catalysts like piperidine or ionic liquids, leading to the formation of targeted compounds with high yields and under environmentally friendly conditions (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques such as 1H NMR, IR, Mass spectrometry, and sometimes X-ray crystallography. These techniques confirm the successful synthesis of the target compounds and provide detailed insights into their molecular structure, including the presence of the thiazolidinone ring, pyrazole moiety, and biphenyl group (Asiri & Khan, 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to the active sites present in their structure, such as the thiazolidinone core and the pyrazole ring. These active sites enable the compounds to undergo further chemical modifications and reactions, leading to derivatives with potentially enhanced or targeted biological activities (Rajanarendar, Karunakar, & Ramu, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and their formulation into potential medicinal agents. These properties are typically influenced by the compound's molecular structure and the presence of specific functional groups (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential interactions with biological molecules, are determined by the compound's molecular structure. The presence of the thiazolidinone core, pyrazole moiety, and biphenyl group contributes to the compound's ability to interact with various biological targets, leading to its diverse biological activities (Sowbhagyam, Koteswararao, & Prameela, 2023).
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Applications
- A study focused on synthesizing bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These compounds showed promising activities, indicating their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
- Another research synthesized novel thioxothiazolidin-4-one derivatives, evaluated for their anticancer and antiangiogenic effects against a transplantable mouse tumor. The findings suggested these compounds significantly reduced ascites tumor volume and suppressed tumor-induced angiogenesis, highlighting their potential in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Activity
- Compounds containing the pyrazole nucleus linked to 2-thioxothiazolidin-4-one showed promising in vitro antibacterial activity against various bacterial strains. This study presents the potential of these compounds as antimicrobial agents (B'Bhatt & Sharma, 2017).
Hypoglycemic Activity
- Research into the hypoglycemic activity of related compounds designed and synthesized based on the structure-activity relationship of thiazolidinediones. These compounds demonstrated hypoglycemic activity and enhanced insulin action, presenting a basis for developing new antidiabetic agents (Liu et al., 2008).
Antioxidant Properties
- A study on the synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives revealed high antioxidant and anticancer activities among several newly synthesized derivatives, indicating their potential in pharmaceutical applications for managing oxidative stress and cancer (Saied et al., 2019).
Anti-Inflammatory Activity
- Novel compounds synthesized for anti-inflammatory purposes showed significant activity, highlighting their potential as therapeutic agents for inflammation-related conditions (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
(5E)-3-ethyl-5-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS2/c1-2-29-26(31)24(33-27(29)32)17-22-18-30(23-11-7-4-8-12-23)28-25(22)21-15-13-20(14-16-21)19-9-5-3-6-10-19/h3-18H,2H2,1H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURVBPMNCYXAP-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)
![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4614099.png)
![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)
![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)
![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4614138.png)

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)
![1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide](/img/structure/B4614163.png)
![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)